3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, an isobutyl group attached to the nitrogen atom, and a trifluoromethoxy group at the fifth position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide can be achieved through a multi-step process involving the following key steps:
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and trifluoromethylated benzoyl chloride with isobutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isobutyl group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-isobutyl-5-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Bromo-N-isobutyl-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
3-Bromo-N-isobutyl-5-fluorobenzamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
3-Bromo-N-isobutyl-5-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-7(2)6-17-11(18)8-3-9(13)5-10(4-8)19-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKETGJVJCRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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